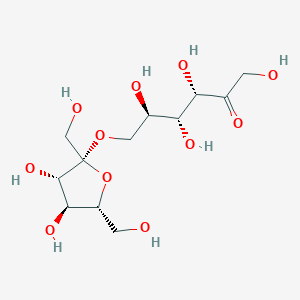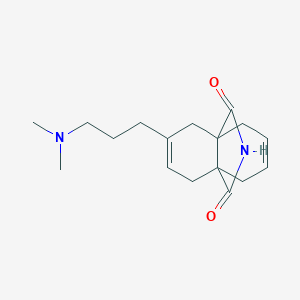
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one), also known as EAB, is a chemical compound that has been used in scientific research for various purposes. EAB belongs to the class of chelating agents, which are compounds that can bind to metal ions and form stable complexes.
Aplicaciones Científicas De Investigación
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) has been used in scientific research for various purposes. One of its main applications is as a chelating agent for metal ions such as copper, iron, and zinc. N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) can form stable complexes with these metal ions, which can be used for analytical purposes such as metal ion detection and quantification.
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) has also been used in biological research as a fluorescent probe for metal ions. The complex formed between N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) and metal ions can emit fluorescence, which can be used for imaging and detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) as a chelating agent is based on its ability to form stable complexes with metal ions. N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) contains two ligand groups that can bind to metal ions, forming a chelate complex. The stability of the complex depends on the nature of the metal ion and the ligand groups.
Biochemical and Physiological Effects:
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) has been shown to have low toxicity in vitro and in vivo. In biological systems, N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) can chelate metal ions and affect their availability and distribution. This can have various biochemical and physiological effects, such as regulating metal ion homeostasis, reducing oxidative stress, and modulating enzymatic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) in lab experiments is its ability to selectively chelate metal ions. This can be useful for studying metal ion-dependent processes such as enzymatic activity and signaling pathways. N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) is also relatively easy to synthesize and has low toxicity.
One limitation of using N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) is its selectivity for certain metal ions. N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) may not be suitable for chelating all metal ions, which can limit its applications in some experiments. Additionally, the stability of the N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one)-metal ion complex can be affected by various factors such as pH and temperature, which can affect the reliability of the results.
Direcciones Futuras
There are several future directions for research on N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one). One direction is to explore its applications in biological systems, such as its potential as a therapeutic agent for metal ion-related diseases. Another direction is to develop new chelating agents based on the structure of N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one), with improved selectivity and stability for metal ions. Additionally, further studies are needed to understand the mechanism of action of N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) and its effects on biological systems.
Métodos De Síntesis
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) can be synthesized by reacting 3-amino-1-phenyl-but-2-en-1-one with ethylenediamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) as a yellow crystalline solid.
Propiedades
Número CAS |
16087-30-2 |
|---|---|
Fórmula molecular |
C13H10ClNO |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
3-[2-[(4-oxo-4-phenylbutan-2-ylidene)amino]ethylimino]-1-phenylbutan-1-one |
InChI |
InChI=1S/C22H24N2O2/c1-17(15-21(25)19-9-5-3-6-10-19)23-13-14-24-18(2)16-22(26)20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3 |
Clave InChI |
CODOLTFDVSRVJU-UHFFFAOYSA-N |
SMILES |
CC(=NCCN=C(C)CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(=NCCN=C(C)CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
Sinónimos |
N,N'-Bis(4-oxo-4-phenylbutylidene)-1,2-ethanediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)





![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)


![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)

![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)